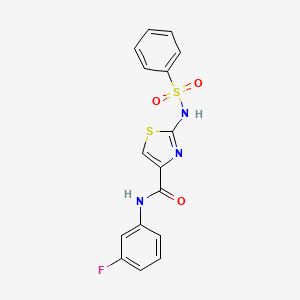

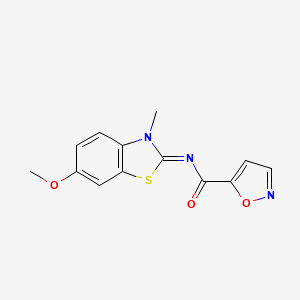

![molecular formula C16H15N3O4S3 B6531171 N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide CAS No. 1021212-54-3](/img/structure/B6531171.png)

N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described using a p-methoxybenzyl (PMB) protection/deprotection strategy . In this approach, p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides undergo nucleophilic displacement with different phenols under mild basic conditions .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For instance, the sulfonamide group might participate in condensation reactions .作用機序

Target of Action

The compound, also known as F5006-0077 or Inavolisib, is a highly selective inhibitor and degrader of mutant phosphatidylinositol 3-kinase (PI3K) alpha . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

Inavolisib binds to and inhibits PI3K family kinases, including activating mutations in the catalytic alpha isoform PIK3CA (PI3Kα) . It exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . Furthermore, Inavolisib selectively degrades mutant PI3Kα in a proteasome-dependent fashion .

Biochemical Pathways

The PI3K-mediated signaling pathway plays an important role in the development of tumors as dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents . By inhibiting PI3K, Inavolisib can disrupt this pathway, potentially inhibiting tumor growth.

Result of Action

Inavolisib’s action results in a reduction of PI3K pathway activity biomarkers such as pAKT and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA-mutant breast cancer cell lines . In vivo, oral daily treatment of patient-derived PIK3CA-mutant breast cancer xenograft models with Inavolisib resulted in tumor regressions .

Action Environment

The efficacy of Inavolisib can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. In a clinical trial, the efficacy of Inavolisib was improved when combined with therapies for hormone-receptor positive (HR+) breast cancer such as anti-estrogens (fulvestrant) or a CDK4/6 inhibitor (palbociclib) .

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S3/c1-23-12-5-2-4-11(8-12)9-17-15(20)13-10-25-16(18-13)19-26(21,22)14-6-3-7-24-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPXOXYMCLSHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide](/img/structure/B6531091.png)

![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531095.png)

![1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6531115.png)

![4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one](/img/structure/B6531123.png)

![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531146.png)

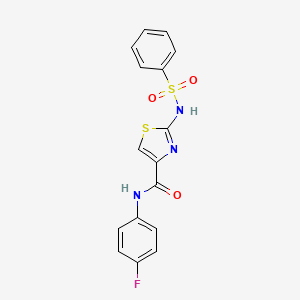

![2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531179.png)

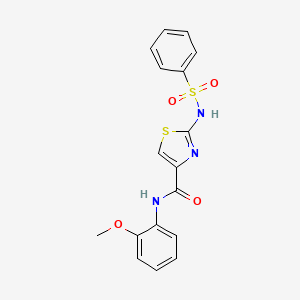

![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531182.png)

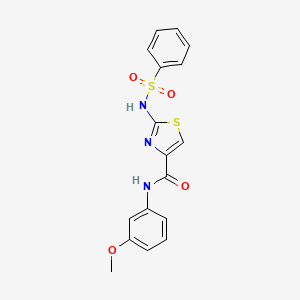

![N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6531184.png)